
3-amino-4-(methylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(methylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse pharmacological activities and remarkable photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methylamino-coumarin typically involves multi-component reactions. One common method is the reaction of 4-hydroxycoumarin with appropriate amines under controlled conditions. For instance, the reaction of 4-hydroxy-3-nitrocoumarin with methylamine followed by reduction can yield 3-amino-4-methylamino-coumarin .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-component reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methylamino-coumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities and different photochemical properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 2H-chromenes, including 3-amino-4-(methylamino)-2H-chromen-2-one, demonstrate significant anticancer properties. For instance, studies have shown that certain chromene derivatives can inhibit the growth of various human tumor cell lines. One study reported that specific modifications at the second and third positions of the chromene structure resulted in compounds with IC50 values less than 1 µM against six human tumor cell lines .
Table 1: Anticancer Activity of Chromene Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A172 glioma | 0.0074 | Patil et al., 2012 |
Compound B | MCF-7 breast | <1 | Vosooghi et al., 2010 |
Compound C | A549 lung | >50% activity | Kandeel et al., 2013 |
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory and analgesic activities. A series of Schiff base derivatives containing the chromene moiety were synthesized and tested, revealing comparable or superior potency relative to standard anti-inflammatory drugs . Notably, compounds with specific substituents exhibited significant anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Chromene Derivatives
Compound | Activity Level | Reference |
---|---|---|
7-(4-chlorobenzylideneamino) | Potent | |
7-(2,4-dichlorobenzylideneamino) | Comparable to standard | |
7-(4-bromobenzylideneamino) | Potent |
Pharmacological Studies
2.1 Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been extensively studied. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 3: Antimicrobial Activity of Chromene Derivatives
Compound | MIC (µg/mL) | Pathogen | Reference |
---|---|---|---|
Compound D | 6.25 | A. fumigatus | |
Compound E | 12.5 | C. albicans | |
Standard Antibiotic (Ampicillin) | - | Various |
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how structural modifications affect the biological activity of chromene derivatives. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial activity, while specific substitutions have been associated with improved anticancer potency .
Case Studies
Case Study 1: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound using microwave-assisted techniques. The synthesized compounds were screened for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
Case Study 2: In Vivo Studies
In vivo studies have begun to explore the therapeutic potential of these compounds in animal models for cancer and inflammation, providing insights into their pharmacokinetics and safety profiles .
Mechanism of Action
The mechanism by which 3-amino-4-methylamino-coumarin exerts its effects involves interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and heat shock protein 90, which are crucial for cell proliferation and survival. The compound’s fluorescence properties also make it useful for imaging and detection applications .
Comparison with Similar Compounds
Similar Compounds
- 3-aminocoumarin
- 4-aminocoumarin
- 3-acetylaminocoumarin
- 3-oxycoumarin
Uniqueness
3-amino-4-methylamino-coumarin stands out due to its dual amino substitutions, which enhance its chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .
Conclusion
3-amino-4-(methylamino)-2H-chromen-2-one, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and be used in numerous applications, from medicinal chemistry to industrial processes. Continued research into this compound will likely uncover even more uses and benefits.
Properties
CAS No. |
59288-10-7 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChI Key |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Key on ui other cas no. |
59288-10-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.